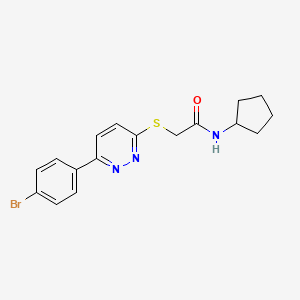

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide

Descripción

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide is a synthetic phenylacetamide derivative featuring a pyridazine ring substituted with a 4-bromophenyl group, a thioether linkage, and a cyclopentyl amide moiety. This compound belongs to a class of molecules studied for their structural resemblance to bioactive scaffolds, particularly β-lactam antibiotics like benzylpenicillin, which share a phenylacetamide backbone .

Propiedades

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRGAVXMHWYZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. The resulting 6-(4-bromophenyl)pyridazine is then subjected to a thiolation reaction using a thiol reagent, such as thiourea, to introduce the thioether group. Finally, the acetamide group is introduced through an acylation reaction with N-cyclopentylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Phenyl derivative

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyridazine derivatives.

Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structure and biological activity.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related phenylacetamide derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and hypothesized biological activity.

Table 1: Structural and Functional Comparison

<sup>*</sup>logP values estimated using fragment-based methods.

Key Comparisons

Substituent Effects on Bioactivity Bromine vs. Pyridazine vs. Benzene: The pyridazine ring in the target compound introduces nitrogen heteroatoms, which may facilitate hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) compared to simpler phenyl rings in analogs like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide . Thioether Linkage: The thioether group (-S-) in the target compound increases metabolic stability compared to oxygen ethers, as observed in sulfonamide-based antimicrobials.

Electron-withdrawing groups (e.g., nitro in 6-(4-nitrophenyl)pyridazin-3-yl acetamide) decrease logP and may shift activity toward redox-related pathways rather than direct antimicrobial effects.

However, direct comparative data with methoxy- or chloro-substituted analogs are lacking.

Actividad Biológica

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine core with a 4-bromophenyl group and a cyclopentyl acetamide moiety. Its structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN2OS |

| Molecular Weight | 303.24 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO |

| LogP | 3.5 (indicative of lipophilicity) |

The primary target of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide is believed to be the Serine/threonine-protein kinase Pim-1 , which plays a crucial role in cell cycle regulation and apoptosis. Binding to Pim-1 may inhibit its activity, leading to:

- Cell Cycle Arrest: Disruption of normal cell cycle progression.

- Induction of Apoptosis: Promotion of programmed cell death in cancer cells.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide exhibit significant antitumor properties. For instance, a study indicated that derivatives with similar structural motifs showed dual inhibition of c-Met and Pim-1 kinases, which are critical in various cancers.

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. The presence of the bromophenyl group enhances its lipophilicity, facilitating membrane penetration.

Table: Antimicrobial Efficacy

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide suggests favorable absorption and distribution characteristics due to its moderate lipophilicity. Studies indicate:

- Bioavailability: High potential for oral bioavailability.

- Metabolism: Primarily hepatic metabolism with potential for active metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.